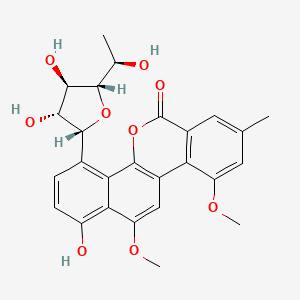

1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo(d)naphtho(1,2-b)pyran-4-yl)hexitol

Description

Significance of Gilvocarcin M for Mechanistic and Biosynthetic Investigations Gilvocarcin M and its congeners have been significant in academic research for investigating their mechanisms of action and biosynthetic pathways. While gilvocarcin V, with its vinyl group, is generally considered the most potent member and has been more extensively studied for its mechanism involving photoactivated DNA interactions, studies on gilvocarcin M have also contributed to understanding the class's biological activities.bioaustralis.comnih.govGilvocarcin M has been shown to interact with DNA, albeit with less pronounced effects compared to gilvocarcin V in some studies.nih.govIt has been observed to intercalate into bacteriophage PM2 DNA.caymanchem.com

Biosynthetic investigations of the gilvocarcins, including insights gained from studying gilvocarcin M production, have been crucial for understanding the formation of their unique angucycline-derived backbone and the attachment of the C-glycosidic sugar. nih.govuky.eduresearchgate.net Research has explored the polyketide pathway involved in the biosynthesis of the aglycone, demonstrating its formation via the acetate (B1210297) pathway. jst.go.jp Studies have also focused on the enzymes responsible for key steps, such as the C-C bond cleavage and C-glycosylation, which are central to the gilvocarcin structure. nih.govuky.eduresearchgate.net The gilvocarcin biosynthetic gene cluster has been cloned and characterized, providing a genetic basis for understanding the enzymatic transformations involved. nih.govnih.govresearchgate.net Enzymatic total synthesis approaches for compounds like defucogilvocarcin M (the aglycone of gilvocarcin M) have helped delineate the minimal enzymes required for the core structure's biosynthesis from simple precursors. uky.eduresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

77879-89-1 |

|---|---|

Molecular Formula |

C26H26O9 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |

InChI Key |

LAFIWGHCXCBAPO-CGVLGGEFSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gilvocarcin M; BRN 5675008; DC-38-M; |

Origin of Product |

United States |

Molecular Biosynthesis of Gilvocarcin M

Elucidation of the Gilvocarcin Biosynthetic Gene Cluster

The complete gene cluster responsible for gilvocarcin biosynthesis was identified and characterized from Streptomyces griseoflavus Gö 3592. nih.govacs.orgresearchgate.net This was achieved by creating a genomic cosmid library and probing it with DNA fragments corresponding to key enzymes in polyketide and deoxysugar biosynthesis. nih.govresearchgate.net A single cosmid, designated cos-G9B3, was found to contain the entire gene cluster and, when transferred into a heterologous host (Streptomyces lividans TK24), it directed the production of both gilvocarcin V and gilvocarcin M. nih.govacs.org

Sequencing of this cosmid revealed a 32.9 kB region containing 26 open reading frames (ORFs). nih.govacs.org These genes were categorized based on their predicted functions, including those for the polyketide synthase (PKS) machinery, post-PKS tailoring enzymes, regulation, and self-resistance. nih.gov The identification of this gene cluster, often referred to as the gil cluster, has been fundamental to understanding the enzymatic steps involved in constructing the gilvocarcin scaffold and has paved the way for detailed mechanistic studies and the potential for generating novel analogs through combinatorial biosynthesis. nih.govacs.orgresearchgate.net

Below is a table summarizing key genes within the gilvocarcin biosynthetic gene cluster and their putative functions.

| Gene | Encoded Protein/Enzyme | Proposed Function in Gilvocarcin M Biosynthesis |

| gilA | Acyl Carrier Protein (ACP) | Part of the minimal PKS, carries the growing polyketide chain. nih.govsecondarymetabolites.org |

| gilB | Ketosynthase β (KSβ) | Part of the minimal PKS, involved in the condensation of malonyl-CoA extender units. nih.govsecondarymetabolites.org |

| gilC | Ketosynthase α (KSα) | Part of the minimal PKS, catalyzes the decarboxylative condensation of acyl units. nih.govsecondarymetabolites.org |

| gilF | Ketoreductase (KR) | Reduces a specific keto group during the polyketide chain assembly. nih.gov |

| gilG | Cyclase | Catalyzes the cyclization of the polyketide chain to form the initial ring structures. nih.gov |

| gilK | Cyclase | Works in conjunction with GilG to ensure proper cyclization of the polyketide intermediate. nih.gov |

| gilOI | FAD-dependent Oxygenase | Involved in the oxidative rearrangement of the angucyclinone precursor and 12-hydroxylation. nih.govnih.gov |

| gilOII | Oxygenase | Believed to be responsible for the crucial oxidative C-C bond cleavage reaction. nih.govnih.gov |

| gilOIV | FAD-dependent Oxygenase | Participates in the oxidative rearrangement of the angucyclinone intermediate. nih.govnih.gov |

| gilM | Reductive O-Methyltransferase | Exhibits dual functionality: reduces a quinone intermediate to a hydroquinone and catalyzes a subsequent O-methylation. nih.govacs.org |

| gilMT | S-adenosylmethionine (SAM) dependent O-Methyltransferase | A typical O-methyltransferase that catalyzes an early O-methylation step. nih.govacs.org |

| gilGT | C-Glycosyltransferase | Catalyzes the attachment of the D-fucofuranose sugar moiety to the aglycone via a C-C bond. nih.govnih.gov |

| gilR | FAD-dependent Oxidoreductase/Dehydrogenase | Catalyzes the final lactone formation by dehydrogenating a hemiacetal intermediate. nih.govresearchgate.net |

| gilQ | Acyl Transferase (AT) | Plays a role in selecting the starter unit for polyketide synthesis, influencing the production of gilvocarcin M (acetate starter) versus gilvocarcin V (propionate starter). nih.gov |

| gilP | Malonyl CoA:ACP Transacylase (MAT) | Loads malonyl-CoA extender units onto the acyl carrier protein. nih.gov |

| gilD | NDP-glucose Synthase | Involved in the biosynthesis of the NDP-D-fucose sugar donor. nih.gov |

| gilE | NDP-glucose 4,6-dehydratase | A key enzyme in the biosynthesis of 6-deoxysugars, including the precursor for the D-fucofuranose moiety. nih.govsecondarymetabolites.org |

| gilU | Epimerase/Dehydratase | Participates in the later steps of the D-fucose biosynthetic pathway. nih.govnih.gov |

Polyketide Synthase (PKS) Mediated Core Structure Formation

The biosynthesis of the gilvocarcin M core begins with the assembly of a polyketide chain by a type II polyketide synthase (PKS) system. nih.govnih.gov This process is initiated by the selection of an acetate (B1210297) starter unit, a key step influenced by the acyltransferase GilQ, which distinguishes the biosynthesis of gilvocarcin M from that of gilvocarcin V (which uses a propionate starter). nih.gov

The "minimal PKS," comprising the ketosynthase α (GilC), ketosynthase β (GilB), and the acyl carrier protein (ACP) (GilA), iteratively catalyzes the decarboxylative Claisen condensation of malonyl-CoA extender units onto the growing polyketide chain. nih.govresearchgate.net The resulting linear poly-β-ketone chain undergoes a series of modifications, including a specific reduction by the ketoreductase GilF and subsequent cyclizations catalyzed by the cyclases GilG and GilK, to form an angucycline intermediate. nih.govnih.gov This initial polycyclic aromatic structure serves as the foundational scaffold upon which a cascade of tailoring reactions will occur. nih.gov

Post-PKS Tailoring Enzymes and Reaction Cascades

Following the formation of the initial polyketide core, a series of remarkable enzymatic transformations, known as post-PKS tailoring, modify the structure to yield the final gilvocarcin M molecule. nih.govresearchgate.net These reactions include oxidative rearrangements, methylations, glycosylation, and lactone formation, each contributing to the compound's unique architecture and biological activity. nih.govnih.gov

A crucial and defining feature of gilvocarcin biosynthesis is the dramatic rearrangement of the angucyclinone backbone into the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core. nih.govnih.gov This transformation is accomplished through a series of oxidative steps catalyzed by several key enzymes. The FAD-dependent oxygenases GilOI and GilOIV are proposed to initiate this rearrangement. nih.govnih.gov In vitro studies have further clarified their roles, with GilOI acting as a bifunctional enzyme responsible for a dehydration step as well as oxidation at the C12-position. nih.gov GilOIV is suggested to be a key enzyme that bridges the PKS and post-PKS reactions. nih.gov

The most critical step in this rearrangement is an oxidative C-C bond cleavage. nih.govuky.edu In vitro enzymatic experiments have provided evidence that GilOII is the enzyme responsible for this pivotal bond-cleavage reaction, which is essential for establishing the unique dibenzochromen-6-one backbone of the gilvocarcins. nih.gov

Two O-methylation events are critical in the gilvocarcin biosynthetic pathway, catalyzed by the enzymes GilMT and GilM. nih.govacs.org In vitro studies with purified recombinant enzymes have elucidated their specific functions. GilMT is a typical S-adenosylmethionine (SAM)-dependent O-methyltransferase that catalyzes an early methylation event. nih.govacs.orgthieme-connect.com

GilM, however, is a more unusual enzyme with dual functionality. nih.govacs.org It acts as a pivotal reductive O-methyltransferase, catalyzing the reduction of a quinone intermediate to a hydroquinone. nih.govacs.org This reduction is coupled with a stabilizing O-methylation and a subsequent hemiacetal formation. nih.gov Interestingly, GilM's reductive activity is dependent on a synergistic interaction with GilR, which provides the necessary reduced flavin (FADH2) for the reaction. nih.govacs.org

A hallmark of the gilvocarcin family is the presence of a C-glycosidically linked deoxysugar. nih.govnih.gov In gilvocarcin M, this sugar is a D-fucofuranose. The attachment of this sugar moiety is catalyzed by the C-glycosyltransferase GilGT. nih.govnih.gov Gene inactivation studies have confirmed the function of GilGT; deletion of the gilGT gene resulted in the accumulation of the aglycone, defucogilvocarcin E, thereby proving GilGT's role as a C-glycosyltransferase. nih.gov

The enzyme utilizes a nucleotide-activated sugar donor, NDP-D-fucose, which is synthesized by other enzymes encoded within the gene cluster, such as GilD, GilE, and GilU. nih.gov GilGT then catalyzes the formation of a carbon-carbon bond between the anomeric center of the fucose and the aromatic core of the aglycone, a chemically challenging reaction. nih.govnih.gov The substrate flexibility of GilGT has been explored, demonstrating its ability to accept alternative sugar donors, which has led to the generation of novel gilvocarcin analogs. nih.gov

Deoxysugar Biosynthesis Pathways (e.g., GilU, GilD, GilE)

The unique C-glycosidically linked D-fucofuranose moiety of gilvocarcins is a critical determinant of their biological activity. Its biosynthesis begins from a common precursor, NDP-D-glucose. The gil gene cluster contains several key genes dedicated to the formation of this deoxysugar nih.gov.

Two essential genes, gilD and gilE, encode for NDP-glucose synthase and NDP-glucose 4,6-dehydratase, respectively. These enzymes catalyze the initial steps in the biosynthesis of all 6-deoxysugars by converting D-glucose to NDP-4-keto-6-deoxy-D-glucose nih.govnih.gov.

The gene gilU encodes a ketoreductase that plays a crucial role in the later steps of the deoxysugar pathway. Inactivation of gilU demonstrated its function as a 4-ketoreductase involved in the biosynthesis of the D-fucofuranose moiety nih.govnih.govasm.org. This experiment also provided indirect evidence that the D-fucofuranose is formed from a D-fucopyranose precursor via a ring contraction nih.gov. The characterization of GilU was a key step in understanding the biosynthesis of the unusual C-glycosidically linked deoxysugar of the gilvocarcins researchgate.netutupub.fi.

| Gene | Encoded Enzyme | Function in Deoxysugar Biosynthesis |

| GilD | NDP-glucose synthase | Catalyzes the formation of NDP-D-glucose from glucose-1-phosphate and a nucleoside triphosphate. |

| GilE | NDP-glucose 4,6-dehydratase | Catalyzes the dehydration of NDP-D-glucose to form NDP-4-keto-6-deoxy-D-glucose. |

| GilU | 4-Ketoreductase | Performs a 4-ketoreduction during the formation of the D-fucofuranose moiety. |

Enzymatic Total Synthesis of Gilvocarcin M Intermediates

The complexity of the gilvocarcin biosynthetic pathway has been elucidated through in vitro reconstitution and enzymatic total synthesis. A significant achievement was the one-pot enzymatic total synthesis of defucogilvocarcin M, the aglycone core of gilvocarcins, starting from the basic building blocks acetyl-CoA and malonyl-CoA nih.govnih.govuky.edu. This remarkable synthesis required a combination of 15 enzymes derived from the gilvocarcin, jadomycin, and ravidomycin biosynthetic pathways, as well as from E. coli uky.eduuky.edu.

This enzymatic synthesis not only confirmed the functions of several enzymes but also helped to delineate the sequence of post-PKS reactions. For instance, it was demonstrated that GilOI is a bifunctional enzyme responsible for a 4a,12b-dehydration and a subsequent oxidation at the C12-position of an early intermediate nih.gov. Furthermore, GilOII was identified as the likely candidate for the crucial oxidative C-C bond cleavage that leads to the characteristic gilvocarcin scaffold nih.gov.

The final step in the biosynthesis of the gilvocarcin lactone ring is catalyzed by the oxidoreductase GilR, which converts the hemiacetal of pregilvocarcin into the lactone of the final product researchgate.net. The enzymatic total synthesis approach has proven to be a powerful tool for understanding the intricate details of gilvocarcin biosynthesis nih.govuky.edu.

| Enzyme/Enzyme System | Role in Defucogilvocarcin M Synthesis |

| Type II PKS | Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA. |

| GilOIV/JadF | Catalyzes 2,3-dehydration and bridges PKS and post-PKS reactions nih.gov. |

| GilOI/JadH | Performs 4a,12b-dehydration and oxidation at the C12-position nih.gov. |

| GilOII | Catalyzes the oxidative C-C bond cleavage to form the gilvocarcin scaffold nih.gov. |

| GilM and GilMT | Catalyze O-methylation reactions nih.gov. |

| GilR | Catalyzes the final lactonization step nih.govresearchgate.net. |

Starter Unit Specificity in Biosynthesis (e.g., GilP, GilQ)

The structural diversity among the gilvocarcin family, such as gilvocarcin M (acetate starter) and gilvocarcin V (propionate starter), is determined by the selection of the initial building block, or starter unit, by the PKS machinery. The gil gene cluster contains two unusual genes, gilP and gilQ, which are not typically found in type II PKS gene clusters and are crucial for this specificity nih.gov.

| Gene | Encoded Enzyme | Function in Starter Unit Specificity |

| GilP | Malonyl-CoA:ACP transacylase (MAT) | Involved in the loading of extender units onto the acyl carrier protein (ACP). |

| GilQ | Acyltransferase (AT) | Confers starter unit specificity, selecting between acetate (for gilvocarcin M) and propionate (for gilvocarcin V) nih.govrsc.orguky.edu. |

Comparative Biosynthetic Pathway Analysis with Related Angucyclines (e.g., Gilvocarcin V, Ravidomycin, Chrysomycin)

The gilvocarcins belong to a larger family of angucycline antibiotics that share a common polyketide-derived core but differ in their side chains and sugar moieties. Comparative analysis of the biosynthetic gene clusters of gilvocarcin, ravidomycin, and chrysomycin reveals significant insights into the evolution of these pathways and the generation of structural diversity.

The gene clusters for gilvocarcin V, ravidomycin V, and chrysomycin A have been cloned and characterized researchgate.net. While the core PKS genes are highly conserved, the tailoring enzymes, particularly those involved in post-PKS modifications and deoxysugar biosynthesis, show notable differences.

For example, the ravidomycin and chrysomycin gene clusters also contain homologues of the key oxygenases found in the gilvocarcin pathway, suggesting a similar mechanism for the formation of the benzo[d]naphtho[1,2-b]pyran-6-one core nih.gov. However, the genes responsible for the biosynthesis of their respective sugar moieties differ, leading to the attachment of different deoxysugars (e.g., D-ravidosamine in ravidomycin) nih.gov.

A notable difference is observed in the organization of the genes encoding the O-methyltransferase activities. In the gilvocarcin cluster, the genes gilM and gilMT are separate, whereas in the ravidomycin and chrysomycin clusters, these two activities are encoded by a single fusion gene, ravMT and chryMT, respectively researchgate.netnih.gov. This comparative analysis highlights the modular nature of these biosynthetic pathways and provides a basis for combinatorial biosynthesis approaches to generate novel gilvocarcin analogues nih.gov.

| Feature | Gilvocarcin Pathway | Ravidomycin Pathway | Chrysomycin Pathway |

| Starter Unit | Acetate (GM) or Propionate (GV) | Propionate | Propionate |

| Sugar Moiety | D-fucofuranose | D-ravidosamine | D-virenose |

| Key Oxygenases | GilOI, GilOII, GilOIV | RavOI, RavOII, RavOIII | ChryOI, ChryOII, ChryOIII |

| O-Methyltransferases | GilM and GilMT (separate genes) | RavMT (fusion gene) | ChryMT (fusion gene) |

| Glycosyltransferase | GilGT | RavGT | ChryGT |

Mechanism of Action and Biological Target Interactions

DNA Interaction Mechanisms

Gilvocarcin compounds interact with DNA through various mechanisms, including photoactivated adduct formation, intercalation, single-strand scission, and DNA-protein cross-linking. nih.govaacrjournals.orgnih.govnih.govresearchgate.netchemrxiv.orgacs.orgamerigoscientific.comuni.luresearchgate.netwikipedia.orgresearchgate.net

Photoactivated DNA Adduct Formation: [2+2] Cycloaddition with Thymine (B56734) Residues

A key mechanism of action for gilvocarcin-type antibiotics, particularly those with a vinyl side chain like Gilvocarcin V, is photoactivated [2+2] cycloaddition with thymine residues in DNA. aacrjournals.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netwikipedia.orgasm.org This reaction is typically initiated by near-UV or visible blue light. researchgate.netasm.org While Gilvocarcin M possesses a methyl group instead of a vinyl group at the C-8 position, studies on gilvocarcin activity in general suggest that photoactivation is crucial for their DNA-damaging effects. nih.govresearchgate.net The photoaddition reaction between a gilvocarcin and thymine can lead to the formation of a covalent adduct. acs.orgoup.com

DNA Intercalation Studies

Gilvocarcin M has been shown to intercalate into bacteriophage PM2 DNA. caymanchem.comnordicbiosite.com Intercalation, the insertion of a molecule between the base pairs of DNA, is a common mode of interaction for many DNA-binding agents and can influence DNA structure and function. nih.gov Studies on Gilvocarcin V, a closely related analogue, also indicate a strong tendency to intercalate with DNA. nih.govnih.govacs.org The association constant for the binding of polycarcin V, another gilvocarcin-type natural product, to duplex DNA is similar to that reported for Gilvocarcin V, suggesting a comparable mode of association involving intercalation. acs.orgresearchgate.net

DNA-Protein Cross-Linking Studies

A significant aspect of the mechanism of action of photoactivated gilvocarcins is the induction of DNA-protein cross-links. aacrjournals.orgnih.govnih.govnih.govresearchgate.netacs.orgamerigoscientific.com This involves the formation of covalent bonds between DNA and associated proteins. nih.govnih.gov Studies using photoactivated Gilvocarcin V have shown the induction of DNA-to-protein covalent bond cross-links in human cells. nih.gov This cross-linking is dependent on UV irradiation in the presence of the gilvocarcin. aacrjournals.org

Protein Target Identification and Characterization

Research has identified specific proteins that are selectively cross-linked to DNA by photoactivated gilvocarcins. nih.govnih.govresearchgate.netacs.orgamerigoscientific.com

Histone H3 Cross-Linking and Functional Implications

Histone H3 is a key protein target that is selectively cross-linked to DNA by photoactivated gilvocarcins, including Gilvocarcin V, in human fibroblasts. aacrjournals.orgnih.govnih.govnih.govresearchgate.netacs.orgamerigoscientific.com This selective cross-linking is dependent on UV irradiation. aacrjournals.org It is primarily the phosphorylated form of histone H3 that is cross-linked to DNA. aacrjournals.org The saccharide moiety of gilvocarcins is believed to be essential for facilitating the binding to histone H3. asm.org The cross-linking of histone H3 to DNA by photoactivated gilvocarcins is considered a unique molecular mechanism that may contribute to their potent antitumor activity and could play a role in disrupting DNA replication and transcription. nih.govaacrjournals.orgnih.govasm.org

Another protein identified as being selectively cross-linked to DNA by photoactivated Gilvocarcin V is GRP78, a heat shock protein belonging to the HSP-70 family. aacrjournals.orgnih.gov

Research findings related to protein cross-linking are summarized in the table below:

| Protein Target | Gilvocarcin Analogue | Photoactivation Required | Notes | Source |

| Histone H3 | Gilvocarcin V | Yes | Primarily phosphorylated form cross-linked. | aacrjournals.orgasm.org |

| GRP78 (HSP-70) | Gilvocarcin V | Yes | Processed form cross-linked. | aacrjournals.org |

Heat Shock Protein GRP78 Cross-Linking

Gilvocarcins, when photoactivated by near-UV or visible light, promote protein-DNA cross-linking toku-e.comnih.govcaymanchem.comportlandpress.com. Specifically, gilvocarcin V has been shown to selectively cross-link histone H3 and the heat shock protein GRP78 to DNA in human fibroblasts caymanchem.comportlandpress.comasm.org. The mature form of GRP78, lacking its hydrophobic leader sequence, was found to be selectively cross-linked to DNA by photoactivated gilvocarcin V portlandpress.com. This cross-linking is considered a unique mechanism that may contribute to the antitumor activity of gilvocarcins nih.govnih.gov.

Topoisomerase II Inhibition

Gilvocarcin V is thought to act as an inhibitor of human topoisomerase II toku-e.comnih.govacs.orgbioaustralis.com. While gilvocarcin M is generally less active than gilvocarcin V, the topoisomerase II inhibition is considered a mechanism of action for the gilvocarcin group toku-e.combioaustralis.comuky.edu.

Role of Specific Structural Moieties in Biological Activity

The biological activity of gilvocarcin-type compounds is influenced by specific structural features, including the side chain at C8 and the saccharide moiety nih.govnih.govnih.govnih.gov.

C8 Side Chain (Methyl Group) Influence on Activity

The nature of the side chain at the C8 position is a key factor influencing the activity of gilvocarcin analogues nih.govnih.govnih.gov. Gilvocarcin M, which possesses a methyl group at this position, is generally less active than gilvocarcin V, which has a vinyl group toku-e.combioaustralis.comnih.gov. The vinyl group in gilvocarcin V is considered essential for its antitumor activity, as it can undergo a photoactivated [2+2] cycloaddition with thymine residues in DNA nih.govnih.govasm.orgresearchgate.net. This photoaddition leads to single-strand scissions and covalent binding with DNA nih.govasm.org. The reduced activity of gilvocarcin M suggests that the methyl group at C8 does not facilitate this photoactivated DNA interaction to the same extent as the vinyl group.

Saccharide Moiety Role in DNA/Protein Interactions

The saccharide moiety, typically a C-glycosidically linked 6-deoxy-D-hexose, plays a crucial role in the biological activity of gilvocarcin-type compounds nih.govnih.govasm.orgresearchgate.net. In gilvocarcin V, the saccharide moiety, D-fucofuranose, is considered essential for the selective cross-linking of DNA and histone H3 nih.govasm.orgnih.govresearchgate.net. It is believed to facilitate the binding to histone H3 nih.govasm.org. Studies involving engineered biosynthesis of gilvocarcin analogues with altered saccharide moieties have demonstrated that the sugar unit influences the interaction with biological targets nih.govasm.orgresearchgate.netresearchgate.net. The glycosyltransferase GilGT is involved in the C-glycosylation step during gilvocarcin biosynthesis and shows some flexibility in transferring different hexopyranose moieties nih.govasm.org.

Importance of Free Hydroxyl Groups (e.g., 2'-OH, 4'-OH)

The presence and position of hydroxyl groups on the saccharide moiety are important for the biological activity of gilvocarcins nih.govresearchgate.netnih.gov. For instance, the introduction of a 4'-OH group in gilvocarcin analogues has shown improved activity against certain cancer cell lines compared to their parent compounds lacking this hydroxyl group nih.govnih.govresearchgate.net. This suggests that the additional hydroxyl group may enhance hydrogen bonding with a cellular target, potentially histone H3 nih.gov. Research on polycarcin V, a gilvocarcin-type antitumor agent, indicates that a free 2'-OH group of the sugar moiety is essential for maintaining bioactivity, likely acting as an important hydrogen bond donor for interaction with histone H3 researchgate.net. Modifying the 3'-OH group to an OCH3 group in polycarcin derivatives has shown improved bioactivity, while bis-methylated derivatives exhibited weaker activity, suggesting that at least two hydrogen bond donors in the sugar are necessary for optimal binding researchgate.net.

Structure Activity Relationships Sar and Analog Design

Elucidation of Gilvocarcin M SAR Compared to Gilvocarcin V and Other Analogues

The structure-activity relationships of gilvocarcin-type compounds highlight the importance of the different structural elements for their biological activity. The core benzo[d]naphtho[1,2-b]pyran-6-one chromophore is a defining feature. nih.govresearcher.life The C-glycosidically linked sugar moiety at the C-4 position is also crucial for activity and interaction with biological targets like histone H3. researcher.liferesearchgate.net

A key difference influencing activity within the gilvocarcin family is the C8 side chain. Gilvocarcin V, with its vinyl group at C8, is generally more potent than Gilvocarcin M, which has a methyl group at this position. scispace.comuky.edu This vinyl group in GV is essential for its photo-activated DNA interaction, undergoing a [2+2] cycloaddition with thymine (B56734) residues under photo-irradiation, leading to DNA adduct formation and single-strand scissions. scispace.comnih.gov This mechanism is a significant contributor to GV's antitumor activity. The absence of this reactive vinyl group in Gilvocarcin M is likely a major reason for its reduced efficacy compared to GV.

Studies on other analogues, including those with altered sugar moieties generated through combinatorial biosynthesis, have further elucidated the SAR. For instance, modifying the sugar unit can impact the interaction with histone H3, a key target for these compounds. researcher.liferesearchgate.net The presence of a free 2'-OH group in the sugar moiety appears essential for maintaining bioactivity, potentially acting as a hydrogen bond donor for interaction with histone H3. researcher.life Alterations, such as methylation of the 3'-OH group, can influence activity, with bis-methylated derivatives showing weaker activity, suggesting the need for at least two hydrogen bond donors in the sugar for optimal binding. researcher.life

Rational Design Strategies for Gilvocarcin M Analogues

Rational design strategies for developing Gilvocarcin M analogues often focus on modifying key structural features to improve potency, solubility, or target specificity. Given the importance of the sugar moiety and the C8 side chain in the activity of gilvocarcin-type compounds, these are primary targets for modification.

One strategy involves altering the sugar portion of the molecule. This can include changing the type of sugar, its linkage (though the C-glycosidic linkage is characteristic and important for stability), or introducing modifications like methylation or epimerization at different hydroxyl positions. nih.govnih.gov The goal is to modulate interactions with biological targets such as histone H3 or improve pharmacokinetic properties.

Another strategy focuses on the C8 side chain. While the methyl group in Gilvocarcin M leads to lower activity compared to the vinyl group in Gilvocarcin V, exploring other substituents at this position could yield analogues with altered or improved activity profiles. This might involve introducing different alkyl chains, functionalized groups, or even exploring the impact of the vinyl group's position or configuration.

Rational design is informed by SAR data, aiming to create molecules with desired properties based on the known relationships between structure and biological activity. mobt3ath.com However, challenges exist, such as the inherent poor solubility of gilvocarcin-type molecules, which needs to be addressed in analogue design. nih.gov

Combinatorial Biosynthesis Approaches for Novel Analogues

Combinatorial biosynthesis is a powerful approach for generating novel natural product analogues by manipulating the biosynthetic machinery of the producing organisms, such as Streptomyces species. nih.gov This method allows for the generation of structural diversity that may be difficult to achieve through chemical synthesis alone. nih.gov For gilvocarcin M and its relatives, combinatorial biosynthesis has been particularly useful in generating analogues with altered sugar moieties. nih.govnih.gov

The gilvocarcin biosynthetic gene cluster, particularly the genes involved in sugar biosynthesis and glycosylation, are targets for manipulation in combinatorial biosynthesis. scispace.comacs.org By introducing genes from other biosynthetic pathways or modifying existing ones, researchers can engineer the host organism to produce novel gilvocarcin derivatives. nih.gov

Engineering Glycosyltransferases for Altered Sugar Moieties

Glycosyltransferases (GTs) are enzymes responsible for attaching sugar units to aglycones. In gilvocarcin biosynthesis, GilGT is the C-glycosyltransferase that links the deoxysugar moiety to the angucyclinone-derived backbone. scispace.comnih.gov Engineering GilGT or introducing alternative GTs from other natural product biosynthetic pathways can lead to the attachment of different sugar moieties, generating novel gilvocarcin analogues with altered glycosylation patterns. nih.govnih.gov

Studies have shown that GilGT has moderate flexibility in accepting different deoxysugar donors. nih.govnih.gov By complementing a gilvocarcin-producing strain with compromised natural sugar biosynthesis with plasmids encoding enzymes for the production of alternative deoxysugars, researchers have successfully generated gilvocarcin analogues with sugars like D-olivose and L-rhamnose. nih.govnih.gov These studies demonstrate the potential of engineering glycosyltransferases to create glycodiversified gilvocarcin derivatives.

Mutasynthesis for Modified Chromophore or Side Chains

Mutasynthesis involves feeding a mutant strain, deficient in producing a specific biosynthetic intermediate, with a synthetic analogue of that intermediate. The organism then incorporates the synthetic analogue into the final natural product structure, leading to the production of novel compounds. researchgate.net

For gilvocarcin M, mutasynthesis could potentially be used to generate analogues with modifications in the chromophore or the C8 side chain. If a mutant strain unable to produce the native angucyclinone intermediate or the precursor for the C8 methyl group were available, feeding it with synthetic analogues could lead to the production of gilvocarcin derivatives with altered aglycone structures or different substituents at the C8 position. While engineering the sugar moiety through glycosyltransferase manipulation has been more widely reported for gilvocarcin, mutasynthesis offers a route to explore structural variations in other parts of the molecule. researchgate.net

Chemo-Enzymatic Synthesis of Hybrid Molecules

Chemo-enzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymatic reactions. uva.es This approach can be used to synthesize complex natural products and their analogues, including hybrid molecules that incorporate features from different biosynthetic pathways or synthetic modifications. researchgate.netpreprints.org

For gilvocarcin M, chemo-enzymatic synthesis could involve chemically synthesizing modified angucyclinone intermediates or sugar precursors and then using purified enzymes from the gilvocarcin biosynthetic pathway (or other relevant enzymes) to perform specific steps, such as glycosylation or late-stage tailoring reactions. nih.govresearchgate.net This allows for precise control over the structure of the final product and can facilitate the generation of hybrid molecules that are not accessible through either chemical synthesis or biosynthesis alone. uva.es The enzymatic total synthesis of defucogilvocarcin M, a model compound containing the gilvocarcin chromophore, demonstrates the feasibility of using enzyme mixtures for constructing the core scaffold. nih.govresearchgate.net

Regioisomeric Analogues and Biosynthetic Evolution Studies

Studies involving regioisomeric analogues can provide insights into the biosynthetic pathway and the evolutionary processes that shaped it. For gilvocarcin-type compounds, the C-glycosidic linkage at the C-4 position is a characteristic feature. scispace.com Investigations into potential O- to C-glycoside migration during the evolution of gilvocarcin biosynthesis have been explored through the synthesis and study of regioisomeric O-glycoside analogues. researchgate.netresearchgate.net

Synthesizing and evaluating the biological activity of regioisomeric analogues, such as those with an O-glycosidic linkage instead of the native C-glycosidic linkage, can help researchers understand the evolutionary pressure that favored the C-glycosylation. researchgate.net While the C-glycosidic linkage is generally more stable than the O-glycosidic linkage, studies on the biological activity of O-glycoside analogues can reveal whether the C-glycosylation also provides an advantage in terms of potency or target interaction. researchgate.net Difficulties encountered in the synthesis of O-glycoside analogues of the gilvocarcin aglycone highlight the challenges in generating such regioisomers. researchgate.net

Biosynthetic evolution studies in the context of gilvocarcin M and its analogues aim to understand how the complex biosynthetic pathway evolved, including the origins of structural features like the unique chromophore and the C-glycosidic linkage. nih.govresearchgate.net Enzymatic studies and the reconstitution of parts of the biosynthetic pathway in vitro can help to elucidate the sequence of events and the roles of specific enzymes, shedding light on the evolutionary trajectory of this class of natural products. nih.govresearchgate.netbnn.at

Preclinical Research in Cellular Models

Evaluation of Cytotoxic Activity in Cancer Cell Lines (In Vitro)

In vitro studies have been conducted to assess the cytotoxic potency of Gilvocarcin M against a range of cancer cell lines. Cytotoxicity is commonly quantified by determining the half-maximal inhibitory concentration (IC50), representing the compound concentration required to inhibit cell growth by 50%.

Gilvocarcin M has demonstrated cytotoxic effects in several cancer cell lines. It has been reported to impede the growth of KB cells with an IC50 value of 0.52 µg/ml medchemexpress.com. The cytotoxic activity of Gilvocarcin M, when compared to other gilvocarcin-type compounds, can vary depending on the specific cell line and the presence or absence of a vinyl group at the C-8 position amerigoscientific.comresearchgate.net. While some studies suggest that gilvocarcins with aliphatic C-8 residues, including Gilvocarcin M, may lack cytotoxicity in certain contexts compared to vinyl-containing analogues like Gilvocarcin V, other research indicates that Gilvocarcin M exhibits potent antibacterial, antifungal, antiviral, and antitumor activities amerigoscientific.comresearchgate.net.

Comparisons with related gilvocarcin derivatives underscore the significance of structural variations. For instance, chrysomycin M, a structurally related compound, displayed higher activity against tested lung, colon, prostate, and pancreatic cancer cells compared to chrysomycin V, with the exception of HL-60 cells uni-muenchen.de. Defucogilvocarcin M, an analogue lacking the fucose sugar, showed diminished activity against various human cancer cell lines when compared to its glycosylated counterparts uni-muenchen.de.

The table below summarizes some reported in vitro cytotoxic activities of Gilvocarcin M and related compounds in different cell lines:

| Compound | Cell Line | IC50 (µg/ml) | Notes | Source |

| Gilvocarcin M | KB | 0.52 | medchemexpress.com | |

| Gilvocarcin M | S. aureus | 32 | Antibacterial activity | medchemexpress.com |

| Gilvocarcin V | HL-60 | < 1 µM | Potent cytotoxicity | uni-muenchen.de |

| Chrysomycin M | HL-60 | < 1 µM | Potent cytotoxicity | uni-muenchen.de |

| Chrysomycin M | Lung Cancer | Higher than Chrysomycin V | Activity varies by cell line | uni-muenchen.de |

| Chrysomycin M | Colon Cancer | Higher than Chrysomycin V | Activity varies by cell line | uni-muenchen.de |

| Chrysomycin M | Prostate Cancer | Higher than Chrysomycin V | Activity varies by cell line | uni-muenchen.de |

| Chrysomycin M | Pancreatic Cancer | Higher than Chrysomycin V | Activity varies by cell line | uni-muenchen.de |

| Defucogilvocarcin M | Various | 8 - 19 | Lower activity than glycosylated forms | uni-muenchen.de |

Note: IC50 values and activity comparisons can exhibit variability depending on the specific assay methodology, cell line characteristics, and experimental conditions employed across different studies.

Cellular Responses and Pathway Perturbations

The mechanism of action of gilvocarcin-type compounds, including Gilvocarcin M, involves interactions with cellular DNA. Gilvocarcin M has been observed to interact with DNA, inducing a minor alteration in DNA mobility during agarose (B213101) gel electrophoresis nih.gov. This interaction appears less pronounced compared to that of gilvocarcin V, which demonstrates strong DNA interaction and subsequent cleavage nih.gov.

A prominent mechanism associated with gilvocarcins possessing a vinyl side chain, such as Gilvocarcin V, is the photoactivated [2+2] cycloaddition reaction with thymine (B56734) residues in DNA upon exposure to near-UV or visible light. This process results in single-strand breaks and the formation of covalent DNA adducts asm.orguky.edunih.gov. Although Gilvocarcin M lacks the vinyl group, its interaction with DNA suggests the involvement of alternative or related molecular mechanisms.

Furthermore, gilvocarcins are known to induce selective cross-linking between DNA and specific proteins, notably histone H3 and the heat shock protein GRP78, following photoactivation asm.orgresearchgate.netnih.govaacrjournals.org. This protein-DNA cross-linking is believed to interfere with fundamental cellular processes such as DNA replication and transcription nih.gov. The sugar moiety present in gilvocarcins appears to play an essential role in facilitating the observed cross-linking with histone H3 nih.gov.

Investigations into the biosynthesis of gilvocarcin compounds have also shed light on associated enzymatic pathways. Enzymes like GilOII are critical for catalyzing C-C bond cleavage reactions that are instrumental in constructing the unique dibenzochromen-6-one core structure of the gilvocarcins nih.gov. GilR, an oxidoreductase, catalyzes the terminal step in gilvocarcin biosynthesis, converting pregilvocarcin into the final gilvocarcin structure through the formation of the central lactone moiety nih.govuky.edunih.govresearchgate.net. Modifications or perturbations within these biosynthetic pathways can lead to the generation of gilvocarcin analogues with altered structural features and potentially modified biological activities at the cellular level nih.gov.

Investigation of Resistance Mechanisms in Cellular Systems

Understanding the mechanisms by which cancer cells develop resistance is paramount for the successful clinical translation of any therapeutic agent. While specific research on Gilvocarcin M resistance in cellular systems may not be as extensive as for some other anticancer drugs, general mechanisms of drug resistance observed in cancer can be considered in the context of gilvocarcin-type compounds.

Cancer cells can acquire resistance through diverse mechanisms, including increased efflux of the drug mediated by ATP-binding cassette (ABC) transporters, alterations in drug metabolism, enhanced DNA repair capabilities, and the inhibition of apoptotic pathways ejcmpr.comnih.govmdpi.com. Given that gilvocarcin-type compounds interact with DNA and can induce DNA damage, mechanisms involving the upregulation or increased efficiency of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination repair, could potentially contribute to the development of resistance nih.gov.

The angucycline class of antibiotics, to which gilvocarcin belongs, has garnered interest partly due to the observation that some members are not substrates for multidrug resistance efflux pumps nih.gov. However, specific studies are needed to confirm whether Gilvocarcin M is affected by common efflux transporters like P-glycoprotein (ABCB1) or Multidrug Resistance-Associated Proteins (MRPs).

Studies involving gilvocarcin V have indicated that certain cancer cell lines, such as the colon cancer cell line HT-29, exhibit relative resistance to gilvocarcin-type drugs compared to other cell lines nih.gov. This observation suggests that intrinsic cellular characteristics or factors within the tumor microenvironment can influence cellular sensitivity and potentially contribute to resistance mechanisms nih.govnih.gov.

Investigating resistance mechanisms specific to Gilvocarcin M would necessitate studies examining changes in the expression levels of genes involved in drug transport, DNA repair enzymes, and apoptotic signaling pathways in cells exposed to the compound. Furthermore, exploring the potential role of the tumor microenvironment and cancer stem cells, which are known contributors to drug resistance, could provide valuable insights into the mechanisms of resistance to Gilvocarcin M ejcmpr.comnih.govmdpi.com.

Advanced Research Methodologies and Techniques

Spectroscopic Analysis in Elucidating Molecular Interactions

Spectroscopic techniques, such as NMR, mass spectrometry, and absorption/emission spectroscopy, play a crucial role in the characterization of Gilvocarcin M and its interactions. The structure of gilvocarcins, including Gilvocarcin M, has been determined using NMR and mass spectra. researchgate.net These methods help in elucidating the chemical structure and identifying the presence of key functional groups.

Absorption and emission techniques have been employed to characterize the ground (S₀), singlet (S₁), and triplet states (T₁) of Gilvocarcin M in various solvents. researchgate.netnih.gov Studies have shown that the photophysical properties of the S₁ state of Gilvocarcin M are more sensitive to changes in solvent characteristics compared to its ground state. researchgate.netnih.govscispace.com The absorption of visible light by Gilvocarcin M leads to a higher dipole moment in the excited state, causing a red shift in the fluorescence spectra as solvent polarity increases. researchgate.netnih.govscispace.com The fluorescence quantum yield of Gilvocarcin M remains largely unchanged with variations in solvent properties, unless water is present as a co-solvent. researchgate.netnih.gov

Mass spectrometry, including FAB-mass spectrometry, is utilized to determine the molecular weight and fragmentation patterns of Gilvocarcin M, providing valuable information for structural confirmation. tandfonline.com

Biophysical Techniques for DNA Binding Constant Determination

Biophysical techniques are employed to quantify the interaction between Gilvocarcin M and DNA. Fluorescence spectroscopy and UV spectroscopy have been used to explore the binding of gilvocarcin-type compounds, including Gilvocarcin M, to duplex DNA. acs.org The binding of these compounds to calf thymus DNA in the dark results in an enhancement of fluorescence emission intensity and a blue shift in the fluorescence spectrum, indicative of intercalation. acs.org

The dark binding constants of Gilvocarcin M to calf thymus DNA have been determined using biophysical methods. researchgate.netnih.gov These studies have shown that the binding constants are influenced by ionic strength. researchgate.netnih.gov For Gilvocarcin M, the dark binding constants to calf thymus DNA range from approximately 0.018 to 0.24 × 10⁶ M⁻¹ at different ionic strengths (0–2.00 M NaCl). researchgate.netnih.gov The number of Gilvocarcin M molecules bound per base pair is reported to be smaller than that for Gilvocarcin V. researchgate.netnih.gov

Interactive Data Table: DNA Binding Constants

| Compound | Binding Constant Range (M⁻¹) | Ionic Strength (M NaCl) |

| Gilvocarcin M | [0.018 – 0.24] × 10⁶ | 0 – 2.00 |

| Gilvocarcin V | [0.08 – 1.1] × 10⁶ | 0 – 2.00 |

Computational Chemistry Approaches

Computational chemistry approaches, such as PM3/CI calculations, are used to investigate the electronic structure of Gilvocarcin M. researchgate.netnih.govcapes.gov.br These calculations provide insights into the molecular properties and can be correlated with experimental observations, such as photophysical properties. The PM3/CI calculated electronic structures of gilvocarcins, including Gilvocarcin M, have been found to be consistent with their observed photophysical properties. researchgate.netnih.govcapes.gov.br

Gene Inactivation and Complementation Studies in Microbial Strains

Gene inactivation and complementation studies in microbial strains, particularly Streptomyces species, are crucial for understanding the biosynthesis of Gilvocarcin M. Gilvocarcin M is produced by Streptomyces species, including Streptomyces anandii and Streptomyces gilvotanareus. nih.govcaymanchem.comresearchgate.net The gilvocarcin biosynthetic gene cluster has been cloned and studied. researchgate.netnih.govresearchgate.netresearchgate.net

Gene inactivation experiments involve disrupting specific genes within the biosynthetic cluster to identify their roles in the production of Gilvocarcin M and related compounds. nih.govresearchgate.netnih.govamazonaws.com Complementation studies, where a functional copy of the inactivated gene is introduced back into the mutant strain, are used to confirm the function of the gene. nih.govasm.org These studies have helped delineate the steps in the gilvocarcin biosynthetic pathway. researchgate.netnih.gov For example, inactivation of genes encoding oxygenases and ketoreductases has led to the production of new gilvocarcin analogues and provided insights into the enzymatic steps involved in the biosynthesis of the deoxysugar moiety and the aglycone core. researchgate.netresearchgate.netnih.govasm.org

Proteomic and Genomic Approaches in Target Identification and Gene Expression Profiling

Proteomic and genomic approaches are increasingly applied to identify the cellular targets of compounds like Gilvocarcin M and to understand their effects on gene expression. While specific detailed findings for Gilvocarcin M using these techniques were less prominent in the search results compared to Gilvocarcin V or related compounds, the general applicability of these methods in studying the DNA-damaging agents and their interactions with cellular components is evident.

Studies on related gilvocarcin-type compounds, such as Polycarcin V, have utilized approaches like activity-based protein profiling combined with stable isotope labeling with amino acids in cell culture (ABPP-SILAC) to identify DNA-binding protein candidates that interact with these compounds. researchgate.netoup.com This type of proteomic analysis can identify known DNA damage response factors and potentially uncover novel proteins involved in the cellular response to gilvocarcin-induced DNA damage. researchgate.netoup.com

Genomic approaches, such as high-throughput sequencing, can be used to profile DNA modifications induced by gilvocarcin-type compounds on genomic DNA. researchgate.net This helps in understanding the sequence specificity and distribution of DNA lesions. While the search results primarily highlighted these techniques in the context of related compounds like Polycarcin V, the principles and methodologies are applicable to Gilvocarcin M for target identification and gene expression profiling.

Future Directions and Research Gaps

Comprehensive Mapping of Cellular Targets and Pathways

While gilvocarcin V has been shown to intercalate with DNA, inhibit DNA synthesis, and induce photoactivated DNA adduct formation, including crosslinking with histone H3, the precise molecular mechanisms of action for the entire gilvocarcin group, including gilvocarcin M, are not yet fully understood. nih.govuky.eduuni-muenchen.denih.gov The exact cellular targets and the complete spectrum of affected pathways need comprehensive mapping. Research indicates that the vinyl group present in gilvocarcin V is essential for its potent antitumor activity, as gilvocarcin M (with a methyl group) and gilvocarcin E (with an ethyl group) are significantly less effective. nih.gov However, the specific interactions of the gilvocarcin M structure with cellular components and the downstream effects of these interactions require further detailed investigation to understand its distinct biological profile compared to other gilvocarcin analogues. Identifying the specific proteins and nucleic acids that interact with gilvocarcin M would provide valuable insights into its mechanism of action and potential therapeutic applications.

Development of Advanced Analogues with Tuned Biological Profiles

The structural variations within the gilvocarcin family, particularly in the sugar moiety and the C8 side chain, influence their biological activities. researcher.lifenih.gov The development of advanced analogues with tuned biological profiles is a significant area of future research. Strategies such as combinatorial biosynthesis and enzymatic modifications have shown promise in generating novel gilvocarcin derivatives. researcher.lifenih.govresearchgate.netnih.govresearchgate.netresearchgate.net For example, inactivation of the gilU gene, encoding a ketoreductase involved in deoxysugar biosynthesis, has led to the production of new analogues, some of which exhibited improved activity against certain cancer cell lines. researchgate.netnih.gov Further exploration of enzymatic engineering, including modifying glycosyltransferases and other tailoring enzymes, can lead to the creation of analogues with altered sugar moieties or aglycone modifications, potentially resulting in improved potency, selectivity, or pharmacokinetic properties. researchgate.netresearchgate.net Synthetic efforts to create O-glycoside analogues and cyclitol variants have also been explored to study the impact of the glycosidic linkage on stability and activity. researchgate.net The goal is to design and synthesize analogues with enhanced therapeutic indices and reduced limitations, such as poor solubility, which is a known issue for some gilvocarcin-type drugs. nih.gov

Exploration of Evolutionary Biology of Gilvocarcin Biosynthesis

Understanding the evolutionary biology of gilvocarcin biosynthesis can provide insights into the diversification of this class of natural products and potentially reveal new enzymatic capabilities. The proposed O- to C-glycoside migration in the evolution of gilvocarcin biosynthesis is an intriguing aspect that warrants further study. researchgate.net Investigating the evolutionary relationships between the gil gene cluster and those encoding the biosynthesis of related angucycline antibiotics, such as jadomycins and landomycins, can shed light on the genetic events and selective pressures that led to the unique structural features of the gilvocarcins. nih.gov Comparative genomics and phylogenetic analyses of biosynthetic genes from different Streptomyces strains producing gilvocarcin-type compounds could help trace the evolutionary history of specific enzymatic functions and structural variations. This knowledge could inform future efforts in pathway engineering and the discovery of novel enzymes for biocatalysis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gilvocarcin M | 6436309 |

| Gilvocarcin V | 6436308 |

| Gilvocarcin E | 11708775 |

| Dehydrorabelomycin | 101467 |

| Jadomycin A | 441638 |

| Landomycin A | 453613 |

| Doxorubicin | 31703 |

| Polycarcin V | 129751700 |

| Defucogilvocarcin M | 53487975 |

| Chrysomycin A | 6436310 |

| Chrysomycin B | 6436311 |

| Chrysomycin C | 6436312 |

| Chrysomycin F | 135428771 |

| Chrysomycin G | 135428772 |

| Chrysomycin H | 135428773 |

| Chrysomycin I | 135428774 |

| Chrysomycin J | 135428775 |

| Ravidomycin | 6436314 |

| BE-12406 A | 6918299 |

| BE-12406 B | 6918300 |

| Toromycin | 6436308 |

| Anandimycin | 6436308 |

| FE35A | 139248683 |

| FE35B | 139248684 |

| Virenomycin | 6436310 |

| Albacarcins | - |

| Landomycin Z | 11948712 |

| Mithramycin | 6857 |

| Trabectedin | 456374 |

| Vidarabine | 32219 |

| Fludarabine | 29769 |

| Aerothionin | 6441944 |

| Purealidin L | 11708776 |

| Aerophobin-1 | 11708777 |

Data Tables

Q & A

Q. What are the key structural features of Gilvocarcin M that influence its bioactivity?

Gilvocarcin M contains a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, common to all gilvocarcins, but lacks the 8-vinyl group present in Gilvocarcin V (GV), which is critical for DNA cross-linking via [2+2] cycloaddition with thymine. The absence of this vinyl group reduces its antitumor activity compared to GV, as confirmed by comparative cytotoxicity assays . The D-deoxyfucose sugar moiety is essential for histone H3 cross-linking, a mechanism critical for disrupting DNA replication .

Q. What is the biosynthetic origin of Gilvocarcin M?

Gilvocarcin M derives from a polyketide-derived angucyclinone intermediate via oxidative rearrangement. Key enzymes include type II polyketide synthases (GilA-GilC) for carbon backbone assembly and tailoring enzymes like GilM (reductive O-methyltransferase) and GilMT (SAM-dependent methyltransferase). The pathway involves sequential quinone reduction, O-methylation, and hemiacetal formation, as demonstrated in Streptomyces lividans heterologous expression studies .

Q. How do researchers validate the function of enzymes in Gilvocarcin biosynthesis?

Enzyme validation employs in vitro assays with purified recombinant proteins and synthetic intermediates. For example, GilM’s dual function (quinone reduction and methyl group stabilization) was confirmed using 2-aryl-5-hydroxy-1,4-naphthoquinone (15) as a substrate, with FADH2 supplied by GilR . Gene inactivation mutants (e.g., GilOI, GilOII) produce biosynthetic shunt products like prejadomycin (14) or rabelomycin (12), linking enzyme activity to pathway progression .

Advanced Research Questions

Q. How can contradictory data from oxygenase inactivation mutants be resolved in pathway elucidation?

Mutants lacking GilOI, GilOII, or GilOIV produce angucyclinones (e.g., 12–18), suggesting these oxygenases form a multienzyme complex for concerted C–C bond cleavage. Discrepancies arise due to substrate promiscuity or compensatory mechanisms. Combinatorial biosynthetic enzymology—systematic enzyme mixture variations in vitro—helps clarify sequential oxidative steps. For instance, omitting GilOIII leads to intermediate 5 accumulation, pinpointing its role in decarboxylation .

Q. What methodological strategies enable enzymatic total synthesis of Gilvocarcin M derivatives?

A one-pot enzymatic synthesis of defucogilvocarcin M (chromophore model) was achieved using acetyl-CoA and malonyl-CoA with reconstituted PKS enzymes (GilA-GilQ) and tailoring enzymes (GilM, GilMT, GilR). This approach bypasses chemical synthesis challenges (e.g., poor stereocontrol) and enables analog generation via enzyme substitution (e.g., swapping glycosyltransferases) .

Q. How do isotopic labeling studies clarify the oxidative rearrangement mechanism?

Incorporation of ¹⁸O₂ and CH₃C¹⁸O¹⁸OH revealed that only two oxygen atoms in the chromophore originate from polyketide precursors, while others derive from molecular oxygen. This supports a radical-mediated oxidative cleavage mechanism during angucyclinone rearrangement, as inferred from labeling patterns in GV biosynthesis .

Methodological Challenges and Solutions

Q. What experimental designs mitigate poor solubility of Gilvocarcins in bioactivity assays?

Co-solvents (e.g., DMSO at <0.1% v/v) or liposomal encapsulation are used to enhance solubility without cytotoxicity. Structural analogs with polar substitutions (e.g., hydroxyl groups) are synthesized via mutasynthesis to improve aqueous compatibility .

Q. How to distinguish between Gilvocarcin M and GV in mixed biosynthetic systems?

LC-MS/MS with selective ion monitoring (SIM) targets mass differences (Δm/z = 26 due to GV’s vinyl group). UV-Vis spectroscopy (λmax = 320 nm for GV vs. 305 nm for M) and photoactivation assays (DNA cross-linking only in GV) further differentiate them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.